3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Description
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole ring fused with a carboxylic acid group and a 3,5-difluorophenyl substituent. The dihydroisoxazole scaffold is notable for its pharmacological relevance, particularly in drug discovery for its role as a bioisostere or intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C10H7F2NO3 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO3/c11-6-1-5(2-7(12)3-6)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |
InChI Key |
NDTOACREHCCNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and hydroxylamine hydrochloride.
Formation of Isoxazole Ring: The aldehyde group of 3,5-difluorobenzaldehyde reacts with hydroxylamine hydrochloride to form an oxime. This oxime undergoes cyclization to form the isoxazole ring.
Carboxylation: The isoxazole ring is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- 3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid (): The 2-hydroxyphenyl group introduces hydrogen-bonding capacity and increased polarity compared to the difluorophenyl analog. Such derivatives are often explored as intermediates for metal chelation or antioxidant agents .
5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid ():
The 3-chlorophenyl substituent increases molecular weight and lipophilicity (Cl vs. F). Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting reactivity in coupling reactions or interactions with hydrophobic enzyme pockets. This compound has a molar mass of 225.63 g/mol and a CAS number 1018052-82-8 .3-(3,4-Difluorophenyl) Analogs ():
Compounds like SNAP-acid and Tos@SNAP in feature 3,4-difluorophenyl groups, which differ in substitution pattern from the 3,5-difluoro isomer. The 3,4-difluoro configuration may induce distinct conformational preferences in receptor binding, as seen in MCHR1 antagonists .
Data Tables: Structural and Physicochemical Comparison
*Calculated based on analogous compounds.
Biological Activity
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS No. 1694094-73-9) is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for assessing its applicability in medicinal chemistry and drug development.
- Molecular Formula : CHFNO
- Molecular Weight : 227.16 g/mol
- Structure : The compound features a dihydroisoxazole ring that is substituted with a difluorophenyl group, which may influence its biological interactions.
Anti-inflammatory Effects
Compounds in the isoxazole class have also been associated with anti-inflammatory properties. The presence of fluorine substituents can enhance the compound's interaction with biological targets involved in inflammatory pathways. This could make 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid a candidate for further investigation in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups like fluorine can enhance lipophilicity and improve binding affinity to target proteins. This relationship underscores the importance of SAR studies in optimizing the efficacy of compounds like 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
